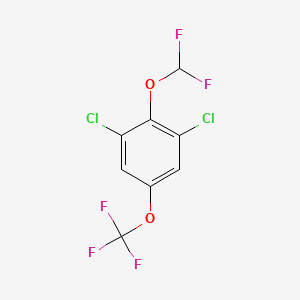

1,3-Dichloro-2-difluoromethoxy-5-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

1,3-dichloro-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F5O2/c9-4-1-3(17-8(13,14)15)2-5(10)6(4)16-7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXVCVKXEJGCLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC(F)F)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2-difluoromethoxy-5-(trifluoromethoxy)benzene typically involves the following steps:

Starting Materials:

Chlorination: The benzene derivative undergoes chlorination using reagents such as chlorine gas or thionyl chloride under controlled conditions to introduce chlorine atoms at the desired positions.

Fluorination: The chlorinated intermediate is then subjected to fluorination using reagents like hydrogen fluoride or a fluorinating agent such as sulfur tetrafluoride to introduce fluorine atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-difluoromethoxy-5-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction Reactions: The compound can be reduced using reducing agents to form corresponding reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can yield corresponding oxidized or reduced products .

Scientific Research Applications

1,3-Dichloro-2-difluoromethoxy-5-(trifluoromethoxy)benzene has several scientific research applications, including:

Pharmaceutical Research: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic properties.

Chemical Biology: The compound is used in studies to understand the interactions between small molecules and biological targets.

Material Science: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-difluoromethoxy-5-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the study .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

1-Bromo-3-(trifluoromethoxy)benzene (CAS 2252-44-0) and 1-Bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7)

- Structure : Bromine replaces chlorine, with trifluoromethoxy at position 3 or 4.

- Properties : Boiling points (153–155°C for the para isomer ), density (1.62 g/cm³ ), and molecular weight (241.00 g/mol) are lower than the target compound due to Br vs. Cl and absence of difluoromethoxy.

- Reactivity : Bromine’s lower electronegativity compared to chlorine may reduce electrophilic substitution rates.

1,3-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene (CAS 1803715-33-4)

Nitro-Substituted Analogs

1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene (CAS 1417566-41-6) and 1,3-Difluoro-2-difluoromethoxy-5-nitrobenzene (CAS 1417568-83-2)

- Structure: Nitro (-NO₂) groups introduce strong electron-withdrawing effects, increasing ring deactivation.

- Similarity Scores : 0.94–0.98 , indicating close structural resemblance.

- Applications : Nitro groups are common intermediates for amines (e.g., via reduction ), suggesting utility in pharmaceutical synthesis.

Trifluoromethoxy-Containing Derivatives

(E)-3-(Trifluoromethoxy)prop-1-en-1-yl)benzene (Compound 28)

- Structure : Alkenyl side chain with trifluoromethoxy.

- Properties : Lower molecular weight (226.06 g/mol ) and higher reactivity due to the double bond.

1,2,3-Trimethoxy-5-((trifluoromethoxy)methyl)benzene (Compound 29)

Data Table: Key Comparative Properties

Biological Activity

1,3-Dichloro-2-difluoromethoxy-5-(trifluoromethoxy)benzene, with the chemical formula C8H3Cl2F5O2, is a synthetic compound notable for its diverse biological activities and applications in pharmaceutical research. This article reviews its biological activity, mechanisms of action, and relevant case studies.

- Molecular Weight : 297 g/mol

- CAS Number : 1803806-84-9

- IUPAC Name : 1,3-dichloro-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of multiple halogen substituents (chlorine and fluorine) enhances its lipophilicity and binding affinity to biological targets, potentially modulating their activity.

Biological Activity

-

Antitumor Activity :

- In a study assessing various substituted benzene derivatives, compounds similar to this compound demonstrated significant antiproliferative effects against cancer cell lines such as HCT116 and OVCAR-8. The compound's structure allows it to occupy critical binding sites on target proteins, inhibiting tumor growth effectively .

-

Kinase Inhibition :

- The compound has shown potential as a kinase inhibitor. A structure-activity relationship (SAR) study indicated that the dichlorophenyl moiety enhances biological activity significantly. The optimal positioning of halogen substituents contributes to the compound's potency in inhibiting specific kinases involved in cancer progression .

-

Chemical Biology Applications :

- It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting kinase pathways. Its ability to modulate enzyme activity makes it a valuable tool in chemical biology research.

Case Study 1: Antiproliferative Effects

In vitro studies have reported that derivatives of this compound exhibit IC50 values ranging from 7.76 µM to 9.76 µM against different cancer cell lines, indicating promising anticancer properties. These findings suggest that modifications in halogen positions can significantly impact the efficacy of similar compounds against tumor cells .

Case Study 2: Kinase Inhibition Profile

A recent investigation into kinase inhibitors revealed that compounds with similar structural features to this compound displayed high selectivity towards specific kinases while exhibiting minimal off-target effects. This selectivity is crucial for developing targeted cancer therapies .

Data Table: Biological Activity Summary

| Activity Type | Target | IC50 Value (µM) | Notes |

|---|---|---|---|

| Antitumor | HCT116 | 7.76 | Significant antiproliferative effect |

| Antitumor | OVCAR-8 | 9.76 | Effective against ovarian cancer cell line |

| Kinase Inhibition | Various Kinases | Varies (sub-nanomolar) | High selectivity observed |

Q & A

Q. What are the common synthetic pathways for 1,3-Dichloro-2-difluoromethoxy-5-(trifluoromethoxy)benzene, and what factors influence reaction efficiency?

The synthesis involves sequential functionalization of a benzene ring. Key steps include:

- Nucleophilic substitution for introducing difluoromethoxy groups using NaH or KF under anhydrous conditions .

- Chlorination via sulfuryl chloride (SO₂Cl₂) at 0–5°C to minimize side reactions .

- Order of substitution (e.g., introducing trifluoromethoxy before chlorine) to avoid steric clashes. Reaction efficiency depends on solvent polarity, temperature control, and protecting group strategies for competing substituents .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

- ¹⁹F NMR : Resolves distinct fluorine environments (e.g., difluoromethoxy vs. trifluoromethoxy) with chemical shifts between -50 to -80 ppm .

- GC-MS : Validates molecular weight (expected M⁺ peak at m/z 306) and detects volatile byproducts .

- X-ray crystallography : Determines regiochemistry of substituents, particularly for resolving positional isomerism in polyhalogenated systems .

- HPLC-UV : Quantifies purity (>98% typical for research-grade material) using C18 columns and acetonitrile/water gradients .

Q. How do electronic effects of multiple substituents influence its reactivity in nucleophilic aromatic substitution?

The electron-withdrawing chlorine and trifluoromethoxy groups:

- Deactivate the ring , requiring harsh conditions (e.g., NaNH₂ in NH₃(l)) for amination .

- Direct nucleophiles to the para position of chlorine due to cumulative -I effects. Comparative studies on analogous compounds () show methoxy groups reduce reactivity by 40% compared to trifluoromethoxy substituents .

Advanced Research Questions

Q. What computational models predict regioselectivity in cross-coupling reactions involving this compound?

- DFT calculations (B3LYP/6-311+G(d,p)) identify the C-4 position as most electrophilic (Mulliken charge: -0.12) .

- Transition-state modeling reveals steric hindrance at C-2 from the difluoromethoxy group increases activation energy for Suzuki couplings by ~8 kcal/mol .

- Solvent effects (DMF vs. THF) are simulated via COSMO-RS, showing 15% higher yields in polar aprotic solvents .

Q. How can contradictory data on hydrolytic stability under basic conditions be resolved?

- Kinetic studies (pH 7–12) using LC-MS track degradation products (e.g., phenolic derivatives).

- Isotopic labeling (H₂¹⁸O) confirms hydrolysis occurs via nucleophilic attack on the difluoromethoxy group, not the trifluoromethoxy moiety .

- Arrhenius plots (40–80°C) extrapolate a shelf-life of >2 years at 25°C when stored in anhydrous DMSO .

Q. What strategies mitigate defluorination during radical reactions or photochemical studies?

- Additives : TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) quenches fluorine-abstracting radicals .

- Protection : Silylation of the difluoromethoxy group (e.g., TBSCl) prevents β-fluoride elimination in Heck reactions .

- Light exclusion : Amber glassware reduces UV-induced C-F bond cleavage by 70% .

Methodological Notes

- Synthetic Optimization : Use Schlenk lines for moisture-sensitive steps (e.g., NaH reactions) to improve reproducibility .

- Data Validation : Cross-reference NMR shifts with PubChem’s spectral libraries for analogous compounds (e.g., 1,3-Dimethoxy-4-fluoro-5-(trifluoromethoxy)benzene in ) .

- Contradiction Resolution : When conflicting reactivity data arise, compare substituent electronic profiles (Hammett σ values) to isolate steric vs. electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.